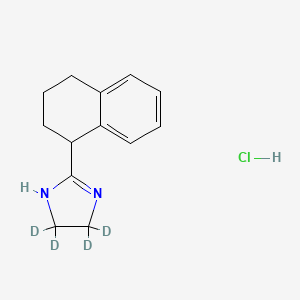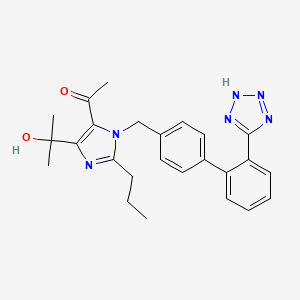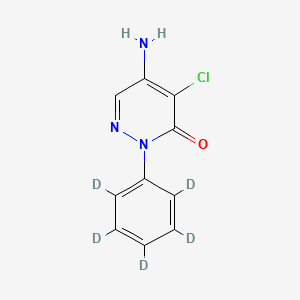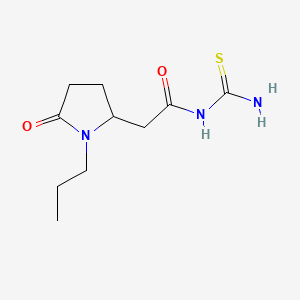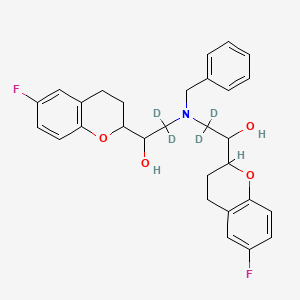![molecular formula C16H19F3N2O4 B565630 (5E)-5-[(2-Acetamidoethoxy)imino]-5-[4-(trifluoromethyl)phenyl]pentanoic acid CAS No. 88699-87-0](/img/structure/B565630.png)
(5E)-5-[(2-Acetamidoethoxy)imino]-5-[4-(trifluoromethyl)phenyl]pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-Acetyl Fluvoxamine Acid” is a compound related to Fluvoxamine . Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression, obsessive-compulsive disorder, anxiety, and eating disorders .
Molecular Structure Analysis
N-Acetyl Fluvoxamine Acid contains a total of 44 bonds; 25 non-H bonds, 9 multiple bonds, 9 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 oxime (aromatic), and 1 hydroxyl group . The molecular formula is C16H19F3N2O4 .
科学的研究の応用
Pharmacokinetic Studies and Therapeutic Drug Monitoring : A study developed a method for determining fluvoxamine and fluvoxamino acid concentrations in plasma, which can be applied in pharmacokinetic studies and therapeutic drug monitoring (Yasui‐Furukori et al., 2005).
Studying Neurotransmitter Levels in Stress Responses : Research on fluvoxamine's effects on dopamine and serotonin metabolites in the hippocampus of rats under stress conditions provided insights into its neurochemical impacts (Miura et al., 2005).
Development of Analytical Methods for Fluvoxamine : Several studies have focused on developing analytical methods for quantifying fluvoxamine in various biological matrices, contributing to better understanding of its pharmacokinetics and stability (Ulu, 2007); (Souri et al., 2015).
Exploring Antidepressant Mechanisms and Photoisomerization Effects : A study investigated the photoisomerization of fluvoxamine and its impact on the 5-hydroxytryptamine transporter, suggesting potential avenues for understanding antidepressant mechanisms (Miolo et al., 2002).
Use as a Corrosion Inhibitor : Research has explored the use of fluvoxamine as a non-toxic corrosion inhibitor for steel in oil and gas well treatment fluids, demonstrating its potential in industrial applications (Ituen et al., 2017).
Determination in Human Liver Microsomes : A study developed a method for simultaneous determination of fluvoxamine and its metabolites in human liver microsomes, which is applicable for studying oxidative metabolites (Miura & Ohkubo, 2006).
Investigation in COVID-19 Treatment : Several studies have investigated the potential use of fluvoxamine in treating COVID-19, focusing on its anti-inflammatory properties and effects on cytokine production (Reis et al., 2021); (Bhuta et al., 2022).
Selective Solid-Phase Extraction in Biological Samples : The development of molecularly imprinted polymer nanoparticles for selective determination of fluvoxamine in complex biological samples like human urine and plasma (Soleimani et al., 2019).
Validated Chromatographic Methods for Stability Analysis : Research has been done to create validated high-performance thin-layer chromatographic methods for quantifying fluvoxamine, especially in the presence of degradation products (Pawar & Dhaneshwar, 2012).
作用機序
Target of Action
N-Acetyl Fluvoxamine Acid is a metabolite of Fluvoxamine , which is a selective serotonin reuptake inhibitor (SSRI) . The primary target of Fluvoxamine is the serotonin transporter . Additionally, Fluvoxamine is an agonist for the sigma-1 receptor (S1R) , through which it controls inflammation .
Mode of Action
Fluvoxamine’s mode of action is linked to its inhibition of CNS neuronal uptake of serotonin . It blocks the reuptake of serotonin at the serotonin reuptake pump of the neuronal membrane, enhancing the actions of serotonin on 5HT 1A autoreceptors . As an agonist for the sigma-1 receptor, Fluvoxamine controls inflammation .
Biochemical Pathways
Fluvoxamine and other SSRIs regulate inflammatory cytokine activity and gene expression in both cell and animal models of inflammation . The sigma-1 receptor (S1R) is a chaperone protein at the endoplasmic reticulum with anti-inflammatory properties . Fluvoxamine’s anti-inflammatory effects likely stem from its regulation of S1R, which modulates innate and adaptive immune responses .
Pharmacokinetics
Fluvoxamine is extensively metabolized in the liver, and less than 4% of the parent drug is found in urine . The major metabolite, Fluvoxamine acid, represents around 30-60% of Fluvoxamine urinary metabolites . It is generated in a two-step process of oxidative demethylation of the methoxy group by CYP2D6 to form the fluvoxaminoalcohol intermediate followed by alcohol dehydrogenase (coded for by ADH1A, ADH1B, and ADH1C) to form Fluvoxamine acid . Modification of both side chains gives the metabolite N-acetyl Fluvoxamine acid .
Result of Action
The effects of Fluvoxamine include reduction in platelet aggregation, decreased mast cell degranulation, interference with endolysosomal viral trafficking, regulation of inositol-requiring enzyme 1α-driven inflammation, and increased melatonin levels . These effects collectively have a direct antiviral effect, regulate coagulopathy, or mitigate cytokine storm .
Action Environment
The action of Fluvoxamine can be influenced by environmental factors such as smoking. Smoking induces CYP1A2, which is involved in the metabolism of Fluvoxamine . This can increase the clearance of Fluvoxamine, affecting its efficacy and stability .
生化学分析
Biochemical Properties
The exact biochemical properties of N-Acetyl Fluvoxamine Acid are not well-documented in the literature. It is known that fluvoxamine, from which N-Acetyl Fluvoxamine Acid is derived, interacts with various enzymes and proteins. For instance, fluvoxamine is known to inhibit the serotonin reuptake pump of the neuronal membrane, enhancing the actions of serotonin .
Cellular Effects
Fluvoxamine, the parent compound, has been shown to have anti-inflammatory effects, likely stemming from its regulation of the sigma-1 receptor (S1R), which modulates innate and adaptive immune responses .
Molecular Mechanism
The molecular mechanism of action of N-Acetyl Fluvoxamine Acid is not well-understood. Fluvoxamine, the parent compound, is known to exert its effects through several mechanisms. These include reduction in platelet aggregation, decreased mast cell degranulation, interference with endolysosomal viral trafficking, regulation of inositol-requiring enzyme 1α-driven inflammation, and increased melatonin levels .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of N-Acetyl Fluvoxamine Acid in laboratory settings. Fluvoxamine, the parent compound, has a half-life of about 30 hours .
Metabolic Pathways
N-Acetyl Fluvoxamine Acid is a metabolite of fluvoxamine. The major metabolite of fluvoxamine, fluvoxamine acid, is generated in a two-step process of oxidative demethylation of the methoxy group by CYP2D6 to form the fluvoxaminoalcohol intermediate followed by alcohol dehydrogenase to form fluvoxamine acid .
Transport and Distribution
A postmortem redistribution effect was observed for fluvoxamine in a study .
特性
| { "Design of Synthesis Pathway": "The synthesis of N-Acetyl Fluvoxamine Acid can be achieved through a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Fluvoxamine", "Acetic anhydride", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Fluvoxamine is reacted with acetic anhydride in the presence of a catalytic amount of sodium hydroxide in ethanol to yield N-Acetyl Fluvoxamine.", "The N-Acetyl Fluvoxamine is then hydrolyzed using a strong base, such as sodium hydroxide, to yield N-Acetyl Fluvoxamine Acid." ] } | |
CAS番号 |
88699-87-0 |
分子式 |
C16H19F3N2O4 |
分子量 |
360.33 g/mol |
IUPAC名 |
(5Z)-5-(2-acetamidoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid |
InChI |
InChI=1S/C16H19F3N2O4/c1-11(22)20-9-10-25-21-14(3-2-4-15(23)24)12-5-7-13(8-6-12)16(17,18)19/h5-8H,2-4,9-10H2,1H3,(H,20,22)(H,23,24)/b21-14- |
InChIキー |
AKWQMVCHHIIRDB-STZFKDTASA-N |
異性体SMILES |
CC(=O)NCCO/N=C(/CCCC(=O)O)\C1=CC=C(C=C1)C(F)(F)F |
SMILES |
CC(=O)NCCON=C(CCCC(=O)O)C1=CC=C(C=C1)C(F)(F)F |
正規SMILES |
CC(=O)NCCON=C(CCCC(=O)O)C1=CC=C(C=C1)C(F)(F)F |
同義語 |
(E)-δ-[[2-(Acetylamino)ethoxy]imino]-4-(trifluoromethyl)benzenepentanoic Acid; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




